PDIred Inactivation Kinetics: NEM vs Iodoacetamide Head-to-Head
In a direct head-to-head study using reduced protein disulfide isomerase (PDIred) as the target, N-ethylmaleimide (NEM) demonstrated superior inactivation potency compared to iodoacetamide (IAA). Pseudo-first-order kinetic analysis yielded an inactivation rate constant (k3) of 1.75×10⁻² s⁻¹ for NEM vs 9.1×10⁻³ s⁻¹ for IAA—a 1.92-fold faster inactivation rate. The inactivation constant (Ki) was 124 µM for NEM vs 311 µM for IAA, representing 2.5-fold greater potency [1]. Furthermore, NEM maintained consistent inactivation potency across pH 6.3 and pH 7.0, whereas iodoacetamide showed markedly reduced potency at pH 7.0 compared to pH 6.3 [1].
| Evidence Dimension | PDIred pseudo-first-order inactivation kinetics and potency |
|---|---|
| Target Compound Data | k3 = 1.75×10⁻² s⁻¹; Ki = 124 µM |
| Comparator Or Baseline | Iodoacetamide: k3 = 9.1×10⁻³ s⁻¹; Ki = 311 µM |
| Quantified Difference | NEM 1.92× faster rate, 2.51× more potent (lower Ki) |
| Conditions | PDIred, pH 6.3, 38°C, 30 min incubation; Liu & Sok, Biol Chem 2004 |
Why This Matters
For enzyme mechanism studies and inhibitor screening cascades, NEM achieves equivalent target engagement at 2.5-fold lower concentration than iodoacetamide, reducing off-target alkylation risk and reagent cost per assay.
- [1] Liu XW, Sok DE. Inactivation of protein disulfide isomerase by alkylators including α,β-unsaturated aldehydes at low physiological pHs. Biol Chem. 2004 Jul;385(7):633-7. doi:10.1515/BC.2004.078. PMID:15318812. View Source
